molecular formula C6H9F3O B3241281 5,6,6-Trifluorohex-5-en-1-ol CAS No. 145343-37-9

5,6,6-Trifluorohex-5-en-1-ol

Cat. No.: B3241281
CAS No.: 145343-37-9
M. Wt: 154.13 g/mol
InChI Key: JKJYTVVZZVWJQL-UHFFFAOYSA-N
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Description

5,6,6-Trifluorohex-5-en-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of three fluorine atoms attached to the sixth carbon in a hexene chain, with an alcohol group (-OH) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6-Trifluorohex-5-en-1-ol typically involves the introduction of fluorine atoms into a hexene backbone. One common method is the hydrofluorination of hex-5-en-1-ol using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrofluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,6-Trifluorohex-5-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluorohexanal or trifluorohexanoic acid.

    Reduction: Production of various fluorinated alcohols or alkanes.

    Substitution: Generation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

5,6,6-Trifluorohex-5-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a fluorinated intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6,6-Trifluorohex-5-en-1-ol involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules. The pathways involved may include modulation of enzymatic activity, alteration of membrane properties, and interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5,5,6-Trifluorohex-5-en-1-ol: Similar structure but with fluorine atoms at different positions.

    6,6,6-Trifluorohex-5-en-1-ol: All three fluorine atoms are attached to the sixth carbon.

    5,6,6-Trifluorohexan-1-ol: Lacks the double bond present in 5,6,6-Trifluorohex-5-en-1-ol.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5,6,6-trifluorohex-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-5(6(8)9)3-1-2-4-10/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJYTVVZZVWJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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